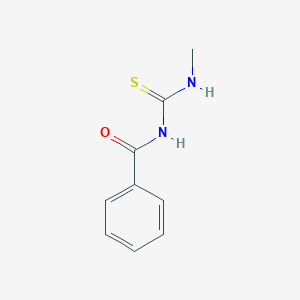

N-(methylcarbamothioyl)benzamide

Description

N-(Methylcarbamothioyl)benzamide is a thiourea derivative characterized by a benzamide backbone substituted with a methylcarbamothioyl group. Its structure combines a benzoyl moiety with a thiourea functional group, enabling diverse pharmacological interactions.

Key advancements include its conversion into metal complexes (e.g., with Fe³⁺), which enhance absorption, distribution, and bioactivity. For example, the Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron (III) complex demonstrated improved binding affinity (ΔG = −8.52 kcal/mol; Ki = 568.55 nM) compared to the parent compound, highlighting the role of metal coordination in pharmacological optimization .

Properties

IUPAC Name |

N-(methylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-10-9(13)11-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGRIBYZZQKGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937003 | |

| Record name | N-[(Methylimino)(sulfanyl)methyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16486-25-2 | |

| Record name | Urea, 1-benzoyl-3-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016486252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Methylimino)(sulfanyl)methyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Substituent Variations

- N-{[(4-Nitrophenyl)amino]methyl}benzamide (): Features a nitro group on the phenyl ring and an aminomethyl linker. However, dibenzamidomethylation side products may reduce synthetic yield compared to N-(methylcarbamothioyl)benzamide .

4-Decyl-N-(methylcarbamothioyl)benzamide ():

Incorporates a long alkyl chain (decyl), improving lipophilicity and membrane permeability. This modification enhances SIRT1 inhibition, a target for anticancer therapy, outperforming the parent compound in molecular docking studies .N-(3-Trifluoromethoxybenzylcarbamothioyl)benzamide ():

The trifluoromethoxy group increases metabolic stability and bioavailability. Such halogenated derivatives often exhibit stronger receptor binding due to hydrophobic and electronegative effects .

Metal Complexes

- Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron (III):

Exhibits a 1:2 metal-to-ligand ratio, with UV-Vis λmax at 260 nm and Fe–O vibrational peaks at 478.2 cm⁻¹ (IR). The tert-butyl group enhances steric bulk, stabilizing the complex and improving anticancer activity (IC₅₀ = 111 µg/mL for parent vs. ΔG = −8.52 kcal/mol for complex) .

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

This compound Fe³⁺ Complex:

Bioactivity

Anticancer Activity:

Spectral and Computational Data

UV-Vis Spectroscopy:

Molecular Docking:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.